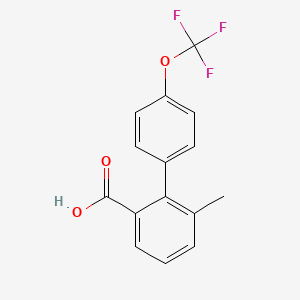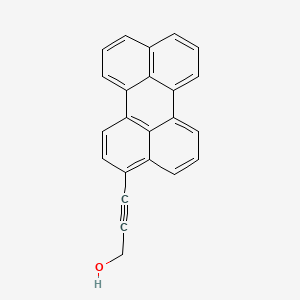
2-Propyn-1-ol, 3-(3-perylenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propyn-1-ol, 3-(3-perylenyl)- is an organic compound with the molecular formula C23H14O. It is characterized by the presence of a perylene moiety attached to a propargyl alcohol group. This compound is notable for its unique structure, which combines the properties of both perylene and propargyl alcohol, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyn-1-ol, 3-(3-perylenyl)- typically involves the coupling of a perylene derivative with a propargyl alcohol. One common method is the Sonogashira coupling reaction, which involves the reaction of a halogenated perylene compound with propargyl alcohol in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for 2-Propyn-1-ol, 3-(3-perylenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like column chromatography or recrystallization would be employed to isolate the desired product.
化学反应分析
Types of Reactions
2-Propyn-1-ol, 3-(3-perylenyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond in the propargyl group can be reduced to form an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the triple bond.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.
Major Products
Oxidation: Formation of perylene-3-carboxaldehyde.
Reduction: Formation of 3-(3-perylenyl)-1-propanol.
Substitution: Formation of various substituted perylene derivatives depending on the nucleophile used.
科学研究应用
2-Propyn-1-ol, 3-(3-perylenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism by which 2-Propyn-1-ol, 3-(3-perylenyl)- exerts its effects is largely dependent on its interaction with specific molecular targets. The perylene moiety can intercalate into DNA, disrupting its structure and function, which may contribute to its anticancer properties. Additionally, the propargyl group can undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular components, further influencing its biological activity.
相似化合物的比较
Similar Compounds
Propargyl Alcohol (2-Propyn-1-ol): A simpler analog without the perylene moiety, primarily used in organic synthesis.
3-Phenyl-2-propyn-1-ol: Contains a phenyl group instead of a perylene group, used in the synthesis of pharmaceuticals and fine chemicals.
3-(Trimethylsilyl)-2-propyn-1-ol: Features a trimethylsilyl group, used as a protecting group in organic synthesis.
Uniqueness
2-Propyn-1-ol, 3-(3-perylenyl)- is unique due to the presence of the perylene moiety, which imparts distinct photophysical properties and potential biological activities. This makes it a valuable compound for research in fields such as materials science and medicinal chemistry.
属性
CAS 编号 |
830346-81-1 |
|---|---|
分子式 |
C23H14O |
分子量 |
306.4 g/mol |
IUPAC 名称 |
3-perylen-3-ylprop-2-yn-1-ol |
InChI |
InChI=1S/C23H14O/c24-14-4-7-15-12-13-21-19-10-2-6-16-5-1-9-18(22(16)19)20-11-3-8-17(15)23(20)21/h1-3,5-6,8-13,24H,14H2 |
InChI 键 |
LLKDQIKPPQVMME-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C3C(=C1)C4=C5C(=C(C=C4)C#CCO)C=CC=C5C3=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-Bis[3,5-bis(trifluoromethyl)phenyl]aniline](/img/structure/B12538007.png)
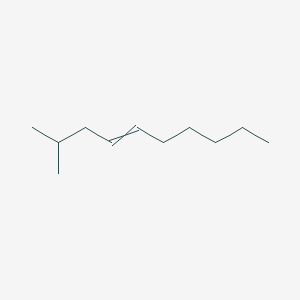
![[Ethoxy(2-hydroxyethoxy)phosphoryl]acetic acid](/img/structure/B12538022.png)
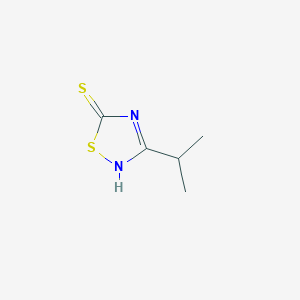
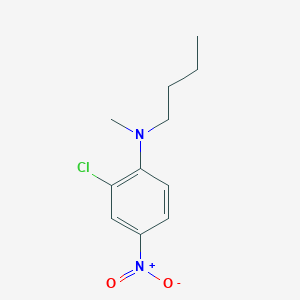
![Benzoic acid, 5-[[[(2S)-2-amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxy-, methyl ester](/img/structure/B12538039.png)
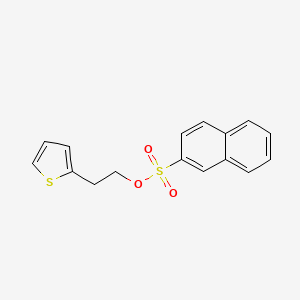
![1,1'-{1,4-Phenylenebis[(ethene-2,1-diyl)-3,1-phenyleneethene-2,1-diyl]}dibenzene](/img/structure/B12538046.png)
![Bis[3-(azidocarbonyl)phenyl] pentanedioate](/img/structure/B12538051.png)
![Bis(trimethylsilyl) [1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B12538054.png)
![N-[(3,5-Di-tert-butyl-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B12538055.png)
![4-Butyl-N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]aniline](/img/structure/B12538060.png)
